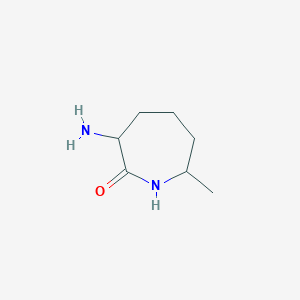

3-Amino-7-methylazepan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-amino-7-methylazepan-2-one |

InChI |

InChI=1S/C7H14N2O/c1-5-3-2-4-6(8)7(10)9-5/h5-6H,2-4,8H2,1H3,(H,9,10) |

InChI Key |

MRSIEAYNRACDJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C(=O)N1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Amino 7 Methylazepan 2 One and Its Derivatives

Chiral and Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of 3-amino-7-methylazepan-2-one, as its biological activity is often dependent on the specific arrangement of its chiral centers.

Enantioselective Synthesis Protocols

Enantioselective synthesis of this compound often begins with optically pure precursors. A common strategy involves the use of protected (S)-configured amino acids, such as lysine (B10760008) derivatives, which undergo ring-closing reactions to form the azepan-2-one (B1668282) lactam. To prevent racemization, subsequent methylation at the 1-position is carried out under mild conditions. Organocatalyzed cyclization is another method that can improve the stereoselectivity of the reaction.

The synthesis of related chiral cyclic amino acid derivatives has been achieved through catalytic asymmetric phase-transfer alkylation. For instance, the alkylation of a glycine-derived Schiff base with various dihaloalkanes in the presence of a chiral phase-transfer catalyst can produce cyclic amino acid precursors with high enantioselectivity. rsc.orgrsc.org

| Catalyst | Substrate | Product Enantiomeric Excess (ee) |

| (S)-2a | Glycine t-butyl ester-benzophenoneimine | up to 99% ee |

| (S)-2a | Alanine t-butyl ester-p-chlorobenzaldimine | up to 96% ee |

This table showcases the effectiveness of a specific chiral phase-transfer catalyst in the asymmetric synthesis of amino acid derivatives, which are precursors to chiral lactams.

Diastereoselective Control in this compound Formation

Diastereoselective control is crucial when multiple stereocenters are present. In the synthesis of related piperidinones, the alkylation of a chiral lactam derived from D-phenylglycinol demonstrated that the choice of protecting group and reaction conditions significantly influences the diastereomeric ratio of the product. researchgate.net For instance, alkylation of an unprotected hydroxyl group led to a single diastereomer, while alkylation of a protected hydroxyl group resulted in a mixture of diastereomers. researchgate.net

A novel method for the diastereoselective synthesis of 2-aryl-3-aminoazepanes involves a one-pot reduction and ring-enlargement of a 2-cyano 6-oxazolopiperidine precursor. researchgate.net This process occurs with high regio- and stereoselectivity. researchgate.net Similarly, the addition of organolithium reagents to a cyano bicyclic system can lead to diastereoselective reduction, forming substituted diamino alcohols. researchgate.net

Catalytic Asymmetric Methods for Azepanone Construction

Catalytic asymmetric methods offer an efficient route to chiral azepanones. Copper-catalyzed asymmetric three-component radical carboamination of acrylamides with arylamines and alkyl halides has been developed to produce chiral α-tertiary N-arylamines. chinesechemsoc.org This method utilizes an anionic chiral N,N,N-ligand to control the enantioselectivity of the reaction. chinesechemsoc.org

Ring Expansion Strategies for the Azepanone Scaffold

Ring expansion reactions provide a powerful tool for constructing the seven-membered azepanone ring from smaller, more readily available cyclic precursors.

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic and versatile method for converting oximes into amides or lactams. masterorganicchemistry.comderpharmachemica.com This reaction is typically acid-mediated and involves the isomerization of an oxime. researchgate.net The synthesis of 1,4-diazabicyclo[3.2.2]nonane, a related bicyclic amine, has been achieved through a Beckmann rearrangement of quinuclidin-3-one. cardiff.ac.uk The process generally involves converting the oxime's hydroxyl group into a good leaving group, followed by heating to induce an alkyl or hydride shift. masterorganicchemistry.com

A related transformation involves a Wagner-Meerwein type 1,2-amide migration of spiropseudoindoxyls to form azepanone fused indoles. researchgate.net This ring expansion is achieved through a straightforward hydrogenation of the spiropseudoindoxyl precursor. researchgate.net

| Starting Material | Reagents | Product |

| Ketone-derived oxime | Acid (e.g., H₂SO₄) | Amide/Lactam |

| Aldehyde-derived oxime | Acid (e.g., H₂SO₄) | Nitrile |

| Quinuclidin-3-one | 1. NH₂OH·HCl, 2. H₃PO₄ | 1,4-diazabicyclo[3.2.2]nonane precursor |

This table outlines the general transformation in a Beckmann rearrangement and a specific application.

Electrochemical Ring Expansion Protocols

Electrochemical methods are emerging as sustainable and efficient alternatives for ring expansion. mdpi.com Electrochemical oxidation can facilitate dehydrogenative ring expansion through amidyl radical migration-induced C–C bond cleavage, leading to the synthesis of medium-sized lactams. mdpi.com This approach offers precise control over the reaction and avoids the use of conventional, often harsh, oxidants. mdpi.com While specific examples for this compound are not detailed, the general strategy is applicable to the synthesis of various azepanone scaffolds. mdpi.comthieme-connect.dersc.org

Successive Ring Expansion (SuRE) Methodologies for Lactams

The Successive Ring Expansion (SuRE) strategy represents a powerful and versatile method for the synthesis of medium-sized and macrocyclic lactams from smaller, more readily available cyclic precursors. This methodology circumvents the challenges often associated with direct macrocyclization, such as the need for high dilution conditions to prevent polymerization. The general principle of the SuRE method involves the iterative insertion of amino acid-based fragments into a pre-existing lactam ring, thereby expanding the ring size in a controlled manner.

The core of the SuRE methodology is a three-step sequence:

N-Acylation: The starting lactam is N-acylated with a protected amino acid chloride. This step can be challenging with less nucleophilic lactams.

Deprotection: The protecting group on the newly introduced amino acid is removed.

Ring Expansion: A base-promoted intramolecular rearrangement leads to the insertion of the amino acid fragment into the lactam ring, resulting in a larger lactam.

Recent advancements have expanded the scope of the SuRE method to include "unreactive" lactams that fail to undergo N-acylation under standard conditions. New protocols have been developed to address these challenging substrates, broadening the applicability of this powerful ring expansion strategy. Furthermore, the SuRE methodology has been successfully applied to the synthesis of mixed lactam/lactone macrocycles by incorporating hydroxy acid-derived linear fragments. This highlights the modularity and adaptability of the SuRE approach.

While a direct application of the SuRE method for the synthesis of this compound has not been explicitly detailed in the literature, the principles of this methodology suggest a plausible synthetic route. A potential strategy could commence with a smaller, suitably substituted lactam, such as a pyrrolidinone or piperidinone derivative. Iterative ring expansions could then be employed to construct the seven-membered azepan-2-one core. The strategic introduction of the methyl and amino functionalities would need to be carefully planned, either by incorporating them into the initial precursor or by introducing them at a specific stage of the ring expansion sequence.

Table 1: Key Steps in the Successive Ring Expansion (SuRE) Methodology

| Step | Description | Key Reagents/Conditions |

| 1. N-Acylation | Acylation of the lactam nitrogen with a protected amino acid chloride. | Acyl chloride, Pyridine, DMAP, Refluxing DCM |

| 2. Deprotection | Removal of the protecting group (e.g., Fmoc) from the appended amino acid. | DBU in DCM at room temperature |

| 3. Ring Expansion | Base-promoted intramolecular rearrangement to form the expanded lactam. | Triethylamine |

Cyclization and Cascade Reactions in this compound Synthesis

Cyclization reactions are fundamental to the synthesis of lactams, including the azepan-2-one scaffold. wikipedia.org The intramolecular cyclization of ω-amino acids is a classic and direct method for lactam formation. wikipedia.org For the synthesis of a substituted azepan-2-one like this compound, this would involve the cyclization of a suitably substituted ε-amino acid precursor. The formation of the seven-membered ring from an activated lysine derivative is a known, albeit sometimes less favored, cyclization pathway. researchgate.net The efficiency of such cyclizations can be significantly enhanced through the use of modern condensing agents that activate the carboxylic acid moiety. koreascience.kr

Cascade reactions, which involve a sequence of two or more transformations in a single synthetic operation, offer an elegant and atom-economical approach to complex molecules. These reactions can rapidly build molecular complexity from simple starting materials. nih.gov In the context of this compound synthesis, several cascade strategies can be envisioned:

Aldol/Michael Cascade: A novel approach involves a highly region- and diastereoselective aldol/Michael cascade reaction of α,β-unsaturated ketones with ketoamides, catalyzed by DBU, to construct bicyclic lactams. nih.gov While this specific example leads to bicyclic systems, the underlying principle of using cascade reactions to form functionalized lactams is highly relevant.

Palladium-Catalyzed Tandem Ring-Opening Amination/Cyclization: A stereoselective amination/cyclization cascade process has been developed for preparing substituted caprolactam derivatives from vinyl γ-lactones. nih.govrsc.org This method involves the palladium-catalyzed ring-opening of the γ-lactone, followed by amination and subsequent cyclization of the resulting ε-amino acid intermediate. nih.govrsc.org This strategy provides excellent control over stereochemistry and allows for the introduction of diverse substituents. nih.govrsc.org

Organocatalytic Asymmetric Michael/Cyclization Cascade: For the construction of chiral lactams, organocatalytic cascade reactions have emerged as a powerful tool. For instance, the enantioselective Michael/cyclization cascade reaction of 3-aminooxindoles with α,β-unsaturated acyl phosphonates has been used to synthesize spirocyclic oxindole-γ-lactams with high diastereo- and enantioselectivity. acs.org This demonstrates the potential of organocatalysis to control the stereochemistry at the 3-position of a lactam ring.

The application of these cyclization and cascade strategies to the synthesis of this compound would require the design of specific precursors that incorporate the necessary methyl and amino functionalities, or their protected equivalents.

Table 2: Comparison of Selected Cyclization and Cascade Methodologies for Lactam Synthesis

| Methodology | Key Features | Potential Applicability to this compound |

| Intramolecular Cyclization of ω-Amino Acids | Direct, classic method. wikipedia.org Efficiency depends on ring size and activating agent. researchgate.netkoreascience.kr | Requires synthesis of a substituted ε-amino acid precursor. |

| Pd-Catalyzed Tandem Ring-Opening/Cyclization | Stereocontrolled, high functional group tolerance. nih.govrsc.org | Enables construction of the substituted caprolactam ring from a smaller lactone. |

| Organocatalytic Asymmetric Cascade Reactions | High enantioselectivity for chiral centers. acs.org | Potential to establish the stereocenter at the 3-amino position. |

Strategic Utilization of Key Precursors and Building Blocks

The efficient synthesis of a target molecule like this compound relies heavily on the strategic selection and utilization of key precursors and building blocks. These starting materials can either be commercially available or readily prepared, and they should ideally allow for the straightforward introduction of the required functional groups and stereocenters.

Several classes of precursors are of particular interest for the synthesis of substituted azepan-2-ones:

Substituted Caprolactams: The use of a pre-formed caprolactam ring that already contains some of the desired functionality can significantly shorten the synthetic sequence. For example, N-Boc-ε-caprolactam is a commercially available building block that can be used in palladium-catalyzed coupling reactions. biosynth.comsigmaaldrich.com Functionalization of such a precursor at the appropriate positions could provide a route to the target molecule.

Acyclic Amino Acid Derivatives: As discussed in the context of cyclization reactions, acyclic ω-amino acids are direct precursors to lactams. wikipedia.org The synthesis of a specifically substituted ε-amino acid, which upon cyclization would yield this compound, is a viable, albeit potentially lengthy, strategy.

2H-Azirines: A stepwise annulation/ring-opening sequence starting from 2H-azirines has been reported for the synthesis of highly substituted azepanones. acs.org This methodology allows for the construction of the seven-membered ring with a high degree of substitution. acs.org

Donor-Acceptor Cyclopropanes: The (4+3) annulation of donor-acceptor cyclopropanes with azadienes, catalyzed by a Lewis acid, provides a convergent and highly stereoselective route to densely substituted azepanones. nih.gov This method is particularly powerful for creating multiple stereocenters in a single step. nih.gov

Table 3: Overview of Key Precursors and Building Blocks for Azepan-2-one Synthesis

| Precursor/Building Block | Synthetic Utility | Key Transformation |

| N-Boc-ε-caprolactam | Versatile scaffold for further functionalization. biosynth.comsigmaaldrich.com | Palladium-catalyzed coupling reactions. biosynth.com |

| Substituted ε-Amino Acids | Direct precursors for lactam ring formation. wikipedia.org | Intramolecular cyclization. wikipedia.org |

| 2H-Azirines | Access to highly substituted azepanones. acs.org | Stepwise annulation and ring-opening. acs.org |

| Donor-Acceptor Cyclopropanes | Convergent and stereoselective synthesis of azepanones. nih.gov | (4+3) Annulation with azadienes. nih.gov |

Chemical Reactivity and Functional Group Transformations of 3 Amino 7 Methylazepan 2 One

Reactions at the Lactam Carbonyl Moiety

The lactam carbonyl group at the C-2 position is a key site for various chemical transformations, including reductions and conversions to other functional groups.

Reduction to Alcohols and Amines: The ketone group of the lactam can be reduced to form the corresponding secondary alcohol, (3S)-3-amino-1-methylazepan-2-ol. More extensive reduction, for instance of the related azepan-2-one (B1668282) oximes using agents like lithium aluminum hydride (LiAlH₄), can lead to the formation of the corresponding amine.

Thionation: The carbonyl oxygen can be replaced with sulfur in a thionation reaction to yield the corresponding thiolactam. Reagents such as phosphorus pentasulfide or Lawesson's reagent are effective for this transformation, which is a common strategy for modifying lactam-containing compounds. nih.gov

Imination: While direct imination of this specific compound is not detailed, related 3-oxo-β-lactams can be converted to 3-imino-β-lactams. acs.orgnih.gov This type of reaction, involving the condensation of the carbonyl group with a primary amine, demonstrates the electrophilicity of the lactam carbonyl and its potential for forming C=N bonds. ugent.be

Chemical Modifications of the Amino Group

The primary amino group at the C-3 position is a versatile handle for introducing a wide range of substituents through common amine reactions.

Acylation and Alkylation: The amino group readily undergoes nucleophilic substitution reactions to form amides and other derivatives. evitachem.com For example, a patent describes the reductive condensation of a related compound, 3-amino-1-t-butoxycarbonylmethyl-7-methylperhydroazepin-2-one, with various α-ketoesters using sodium cyanoborohydride. google.com Acylation can be achieved using acylating agents, with reaction conditions typically involving controlled temperatures (0°C to 25°C) and a suitable solvent like acetic acid. google.com

Sulfonylation: The formation of sulfonamides is a standard transformation for primary amines. This involves reacting the amino group with a sulfonyl chloride in the presence of a base. This modification is crucial in medicinal chemistry for altering the polarity, solubility, and biological interactions of the parent molecule.

A summary of typical amino group modifications is provided in the table below.

| Reaction Type | Reagent Class | Product Type |

| Acylation | Acyl Chlorides, Anhydrides | Amides |

| Alkylation | Alkyl Halides, Reductive Amination | Secondary/Tertiary Amines |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

Transformations Involving the Methyl Substituent

Direct functionalization of the methyl group at the C-7 position is less commonly reported than modifications at the amino or lactam sites. However, modern synthetic methods offer potential pathways for its transformation.

While literature specifically detailing reactions of the C-7 methyl group on 3-amino-7-methylazepan-2-one is sparse, general methods for C(sp³)–H activation are applicable. Late-stage oxidative C(sp³)–H methylation has been demonstrated on various heterocyclic cores, including azepane, using manganese catalysts and hydrogen peroxide as the oxidant. researchgate.net Such strategies could potentially be adapted for hydroxylation or other functionalizations of the methyl group, providing a route for further diversification of the molecule. The synthesis of related compounds like 1-benzoyl-7-isopropyl-4-methylazepan-2-one derivatives has been reported, though this involves building the ring with the substituent already in place rather than modifying an existing methyl group. asianpubs.org

Derivatization Strategies for Structural Diversification of the Azepane Core

The azepane scaffold is a privileged structure in medicinal chemistry, and numerous strategies exist to diversify the this compound core to explore new chemical space and optimize biological activity. nih.gov

Substitution at N-1 and C-3: A common strategy involves the simultaneous or sequential modification of the lactam nitrogen (N-1) and the amino group (C-3). A patent describes the synthesis of a series of substituted caprolactam derivatives where the N-1 position is alkylated with a t-butyl iodoacetate and the C-3 amino group is modified via reductive condensation. google.com

Ring Annulation and Fusion: More complex derivatives can be synthesized by fusing other rings to the azepane core. The Beckmann rearrangement of C3-oximes of triterpenes has been used to generate A-azepano derivatives, which can be further modified at the nitrogen and other positions on the triterpenic core. researchgate.net

Introduction of Complex Side Chains: The azepane core serves as a template for building potent enzyme inhibitors. Azepanone-based inhibitors of cathepsin K have been developed by introducing complex side chains to improve potency and pharmacokinetic properties. researchgate.netresearchgate.net Similarly, 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives have been synthesized as cannabinoid receptor 2 (CB2) agonists, demonstrating the utility of the azepane-2-one moiety as a scaffold for drug discovery. nih.gov

The following table showcases examples of derivatization strategies.

| Strategy | Position(s) Modified | Example Derivative Class | Reference |

| N-Alkylation & C-3 Amine Modification | N-1, C-3 | Substituted caprolactam derivatives | google.com |

| Ring Fusion | A-ring of triterpenes | A-azepano-derivatives of uvaol (B1682811) and betulin | researchgate.net |

| Side-Chain Introduction | C-4 | Azepanone-based cathepsin K inhibitors | researchgate.netresearchgate.net |

| Heterocycle Installation | C-4 | 4-(1,2,4-Oxadiazol-5-yl)azepan-2-one derivatives | nih.gov |

Mechanistic Insights into Reactivity Pathways

Understanding the mechanisms governing the reactivity of this compound is crucial for predicting its behavior and designing rational synthetic routes. Computational chemistry provides powerful tools for this purpose.

Computational Modeling of Lactam Reactivity: The reactivity of lactams can be analyzed using quantum mechanical calculations. acs.org Density Functional Theory (DFT) is employed to model transition states, calculate activation energies, and understand the influence of structural features like ring strain and amide resonance on reaction barriers. tandfonline.com For instance, studies on β-lactams have shown strong correlations between calculated properties and experimental data on hydrolysis, shedding light on the factors that govern their reactivity. acs.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: The chemical reactivity can be described by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The LUMO energy can be a predictor of reactivity toward nucleophiles, such as the addition of thiols to α,β-unsaturated lactams. nih.gov The molecular electrostatic potential (MEP) map can identify the most electron-rich sites, predicting where electrophilic attacks are most likely to occur. tandfonline.com

Reaction Pathway Investigation: Computational studies can elucidate complex reaction pathways. For example, the intramolecular 1,7-carbonyl-enamine cyclization, a mode for azepine ring formation, can be studied to understand the stereochemical outcome and reaction efficiency. chem-soc.si Similarly, computational models have been developed to explain the decomposition and rearrangement of related nitrogen-containing heterocycles. These theoretical approaches are essential for rationalizing observed product distributions and for guiding the development of new synthetic methodologies.

Stereochemical Investigations and Conformational Analysis of 3 Amino 7 Methylazepan 2 One

Conformational Preferences Elucidation via Spectroscopic Techniques

The conformation of 3-Amino-7-methylazepan-2-one in different states is primarily determined using advanced spectroscopic techniques. These methods provide insights into the molecule's three-dimensional structure and its dynamic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. For seven-membered lactam rings like the azepan-2-one (B1668282) core of this compound, NMR studies reveal a dynamic equilibrium between different chair-like conformations. The presence and orientation of substituents, such as the amino group at the 3-position and the methyl group at the 7-position, significantly influence this equilibrium.

Computational Studies on Molecular Conformation and Stereoisomer Stability

Computational chemistry offers a powerful complementary approach to experimental methods for studying molecular conformation and stereoisomer stability. researchgate.net Methods like Density Functional Theory (DFT) can be employed to calculate the energies of different possible conformations and isomers of this compound. eie.gr

These calculations can predict the lowest energy conformers and the energy barriers for interconversion between them. eie.grmdpi.com For a molecule with two stereocenters (at C3 and C7), there are four possible stereoisomers: (3R, 7R), (3S, 7S), (3R, 7S), and (3S, 7R). Computational studies can determine the relative stabilities of these diastereomers and enantiomers. The molecular weight of the compound has been calculated to be 142.20 g/mol .

Influence of Stereochemistry on Molecular Recognition and Interaction (Theoretical)

The specific three-dimensional arrangement of atoms in the different stereoisomers of this compound is expected to have a profound influence on its ability to interact with other molecules, a concept central to molecular recognition. The spatial orientation of the amino and methyl groups, which can act as hydrogen bond donors/acceptors and create steric bulk, respectively, is critical. acs.org

Theoretically, the different stereoisomers will present distinct surfaces for interaction. For example, the enantiomeric relationship between (3R,7R) and (3S,7S) or (3R,7S) and (3S,7R) means they will interact differently with other chiral molecules, such as proteins or enzymes. This is a fundamental principle in medicinal chemistry, where the biological activity of a drug is often dependent on a specific stereoisomer. researchgate.net

Role As a Synthetic Scaffold and Chiral Building Block in Advanced Organic Synthesis

Precursor for Complex Heterocyclic and Polycyclic Systems

The bifunctional nature of 3-amino-7-methylazepan-2-one, possessing both a nucleophilic amino group and an electrophilic carbonyl group within a cyclic framework, makes it an ideal starting material for the synthesis of more elaborate heterocyclic and polycyclic structures. This reactivity allows for a variety of chemical transformations, leading to the generation of novel molecular skeletons with potential biological activity.

One key application lies in its use to construct fused heterocyclic systems. For instance, the reaction of related 3-aminolactams can lead to the formation of pyridothienopyrimidines, a class of compounds with known biological activities, including potential as central nervous system agents and 5-HT1A receptor antagonists. researchgate.net The synthesis often involves the initial reaction of the amino group to form an intermediate which then undergoes cyclization to yield the fused tricyclic system. researchgate.net This strategy highlights how the inherent reactivity of the 3-amino-lactam motif can be harnessed to build molecular complexity in a controlled manner.

Furthermore, the azepane ring itself can serve as a foundational element for constructing more intricate polycyclic frameworks. Methodologies such as multicomponent reactions, including [3+2] cycloadditions, can be employed to generate cage-like and dispiro compounds. researchgate.net While not directly exemplified with this compound in the provided search results, the principles of using amino-functionalized cyclic ketones and lactams in such reactions are well-established. These reactions often proceed with high diastereoselectivity, enabling the creation of structurally intriguing and diverse polycyclic systems. researchgate.net

The synthesis of polycyclic ether-benzopyrans, for example, has been achieved through strategies involving cycloadditions and cross-coupling reactions, demonstrating the broader concept of building complex molecules from functionalized cyclic precursors. mdpi.com The ability to functionalize the this compound scaffold and then subject it to cyclization or cycloaddition reactions opens avenues for the creation of a wide array of novel heterocyclic and polycyclic compounds.

The following table summarizes representative transformations where amino-lactam precursors are utilized to generate more complex heterocyclic systems.

| Precursor Type | Reaction Type | Resulting Heterocyclic System | Reference |

| 3-Aminolactam | Condensation/Cyclization | Pyridothienopyrimidine | researchgate.net |

| Amino-functionalized cyclic ketone | [3+2] Cycloaddition | Polycyclic cage-like compounds, Dispiro compounds | researchgate.net |

| Furan derivative | Cycloaddition/Cross-coupling | Polycyclic ether-benzopyran | mdpi.com |

These examples underscore the potential of this compound and related structures as versatile synthons for the construction of diverse and complex heterocyclic and polycyclic architectures, which are of significant interest in medicinal chemistry and materials science.

Applications in Peptidomimetic Design and Secondary Structure Induction

The constrained conformational flexibility of the seven-membered azepane ring in this compound makes it an attractive scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The incorporation of rigid cyclic structures like the azepane ring into a peptide backbone can induce specific secondary structures, such as β-turns and helices, which are crucial for biological activity.

The use of constrained amino acids is a well-established strategy to induce specific folding patterns in peptides. explorationpub.comexplorationpub.com Seven-membered ring amino acids, such as those derived from the azepane scaffold, have been reported to be effective inducers of β-turns and 3(10)-helices in peptide models. explorationpub.com A diastereopure azepane-derived quaternary amino acid, for example, has been shown to induce β-turns in short peptide sequences. nih.gov The rigid azepane ring restricts the conformational freedom of the peptide chain, forcing it to adopt a specific spatial arrangement. This ability to pre-organize a peptide into a bioactive conformation is a key goal in peptidomimetic design.

The induction of secondary structures like the 3(10)-helix is also a significant application. 3(10)-helices are the third most abundant secondary structure in proteins and play important roles in various biological processes. explorationpub.comexplorationpub.com The incorporation of conformationally restricted unnatural amino acids, including cyclic ones, is a common method to stabilize these helical conformations. explorationpub.com While the specific efficacy of this compound itself as a helix inducer is not detailed in the provided search results, the principle of using constrained cyclic amino acids for this purpose is well-documented.

The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids has been developed to create templates for conformationally constrained peptidomimetics. researchgate.net These cyclic amino acid scaffolds can be incorporated into peptide sequences to generate molecules with defined three-dimensional structures. For instance, a cyclic RGD (Arg-Gly-Asp) pentapeptide analog containing a 7-substituted azepane-2-carboxylic acid showed promising activity as an αvβ3 integrin inhibitor, highlighting the potential of these scaffolds in developing new therapeutic agents. researchgate.net

The following table summarizes the types of secondary structures that can be induced by incorporating constrained cyclic amino acids into peptide chains.

| Constrained Amino Acid Type | Induced Secondary Structure | Reference |

| Azepane-derived quaternary amino acid | β-turn | nih.gov |

| Seven-membered ring amino acids | β-turn, 3(10)-helix | explorationpub.com |

| 7-Substituted azepane-2-carboxylic acid | Conformationally constrained peptidomimetics | researchgate.net |

These findings demonstrate the significant potential of this compound and its derivatives as valuable tools in peptidomimetic design, enabling the creation of molecules with controlled secondary structures and potentially enhanced biological activities.

Contribution to Chemical Library Generation and Diversity-Oriented Synthesis

This compound is a valuable building block for the generation of chemical libraries and for use in diversity-oriented synthesis (DOS). nih.gov DOS is a powerful strategy in drug discovery that aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biological probes and drug leads. nih.gov The scaffold of this compound, with its multiple functionalization points, is well-suited for this approach.

The presence of the amino group, the lactam carbonyl, and the potential for substitution on the azepane ring allows for the introduction of a wide range of chemical functionalities. This enables the creation of a library of related compounds with varying stereochemistry, shape, and functional group presentation. Such libraries are crucial for screening against biological targets to identify hit compounds. The development of robust synthetic routes to bicyclic N-heterocycle-containing scaffolds with stereochemical control is a key aspect of generating these libraries. bham.ac.uk

The concept of using versatile building blocks to rapidly generate diverse molecular architectures is central to modern medicinal chemistry. For example, amino acetophenones have been used as starting materials for the diversity-oriented synthesis of natural product analogs, showcasing how a common core can be elaborated into a variety of heterocyclic systems. nih.gov Similarly, this compound can serve as a starting point for the synthesis of a multitude of derivatives.

The generation of fragment libraries for fragment-based drug discovery (FBDD) is another area where scaffolds like this compound can contribute. whiterose.ac.uk FBDD relies on screening small, low-molecular-weight compounds (fragments) that can be elaborated into more potent drug candidates. The three-dimensional shape of fragments is increasingly recognized as important for exploring new chemical space, and the non-planar nature of the azepane ring makes it an attractive core for such fragments. whiterose.ac.uk

The following table illustrates how the functional groups of this compound can be utilized to generate a diverse chemical library.

| Functionalization Site | Potential Modifications | Resulting Diversity |

| Amino Group | Acylation, Alkylation, Reductive Amination | Introduction of various side chains and functional groups |

| Lactam Carbonyl | Reduction, Ring-opening, Grignard addition | Modification of the core scaffold |

| Azepane Ring | Substitution at various positions | Alteration of stereochemistry and spatial arrangement |

By systematically varying the substituents at these positions, a large and diverse library of compounds can be produced from the common this compound scaffold, making it a valuable tool for diversity-oriented synthesis and the discovery of new bioactive molecules.

Utility as Enantioenriched Building Blocks in Target-Oriented Synthesis

Chiral amines and their derivatives are crucial intermediates in the synthesis of many pharmaceuticals. acs.org The asymmetric synthesis of these compounds is therefore of great importance. While various methods exist for the asymmetric synthesis of amines, the use of pre-existing chiral building blocks is a common and effective strategy. The (R)- and (S)-enantiomers of this compound can serve as versatile starting materials for the synthesis of more complex chiral molecules.

The synthesis of enantiopure 7-substituted azepane-2-carboxylic acids from chiral precursors demonstrates the utility of this approach. researchgate.net These azepane derivatives can then be incorporated into larger molecules, such as peptidomimetics, with full control over the stereochemistry. This is particularly important in drug development, as the different enantiomers of a chiral drug can have vastly different biological activities and safety profiles.

The synthesis of complex natural products often relies on the use of chiral building blocks. For example, the enantioselective synthesis of the common core of banyasides, suomilide, and spumigin HKVV, which are natural products containing a 2-azabicyclo[3.3.1]nonane framework, has been achieved using a chiral oxabicyclic building block. researchgate.net This highlights the power of using enantioenriched starting materials to construct complex polycyclic systems.

The following table provides examples of how enantioenriched building blocks are used in the synthesis of specific target molecules.

| Enantioenriched Building Block | Target Molecule/Class | Synthetic Strategy | Reference |

| Chiral oxabicyclic compound | Banyasides, suomilide, spumigin HKVV core | Iodoaminocyclization | researchgate.net |

| (S)-Tribenzyl glutamic acid γ-aldehyde | Enantiopure 7-substituted azepane-2-carboxylic acids | Horner-Wadsworth-Emmons reaction, Reductive amination | researchgate.net |

| Chiral N-aryl ketimines | Chiral N-aryl alkylarylamines | Asymmetric hydrogenation | acs.org |

Computational Chemistry and Theoretical Investigations on 3 Amino 7 Methylazepan 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies utilizing Density Functional Theory or other quantum chemical methods to analyze the electronic structure, molecular orbitals, or spectroscopic properties of 3-Amino-7-methylazepan-2-one were found.

Molecular Dynamics and Docking Simulations for Interaction Prediction

There is no available research detailing molecular dynamics or docking simulations performed to investigate the interactions of this compound with biological targets or other molecules.

Prediction of Chemical Reactivity and Selectivity via Computational Models

Specific computational models to predict the chemical reactivity and selectivity of this compound have not been reported in the scientific literature.

Structure-Property Relationship Modeling (Excluding Prohibited Properties)

No studies on the structure-property relationship modeling of this compound are currently available.

Future Research Directions and Unexplored Avenues in 3 Amino 7 Methylazepan 2 One Chemistry

Development of Novel and Sustainable Synthetic Pathways

Current synthetic strategies for complex lactams often rely on multi-step processes that may not be environmentally benign. Future research should prioritize the development of efficient, stereoselective, and sustainable methods to access 3-Amino-7-methylazepan-2-one.

Key Research Objectives:

Asymmetric Catalysis: A primary challenge is the stereocontrolled synthesis of the (3S, 7R) or other specific stereoisomers of the molecule. Research into metal-assisted reactions, such as those employing rhodium, copper, or palladium catalysts, could yield highly diastereoselective and enantioselective routes. rsc.org For instance, catalytic asymmetric methods developed for γ-lactams could be adapted for this seven-membered ring system. nih.gov

Biocatalytic Approaches: The use of enzymes (e.g., lipases, amidases) could offer a green alternative for the synthesis and resolution of chiral lactams, operating under mild conditions with high selectivity.

Flow Chemistry: Continuous flow synthesis could enable safer, more scalable, and efficient production by allowing precise control over reaction parameters and minimizing hazardous intermediates.

Renewable Feedstocks: Investigating synthetic pathways that begin from bio-renewable resources would align with the principles of green chemistry, reducing reliance on traditional petrochemical feedstocks. epa.gov This could involve leveraging bio-based precursors for constructing the azepane ring. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies for this compound

| Strategy | Potential Advantages | Key Challenges | Relevant Research Area |

| Asymmetric Metal Catalysis | High stereoselectivity (enantio- and diastereo-), broad functional group tolerance. nih.gov | Catalyst cost, removal of metal traces from the final product. | Organometallic Chemistry, Stereoselective Synthesis. rsc.org |

| Organocatalysis | Metal-free, often milder reaction conditions, readily available catalysts. | Catalyst loading can be high, may have lower turnover numbers than metal catalysts. | Asymmetric Catalysis. |

| Biocatalysis | High specificity, environmentally friendly (aqueous media, mild temperatures), biodegradable catalysts. | Limited substrate scope, enzyme stability and availability. | Green Chemistry, Biotechnology. |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved reaction efficiency. | High initial equipment cost, potential for clogging with solid byproducts. | Process Chemistry, Chemical Engineering. |

Exploration of Undiscovered Reactivity and Transformation Patterns

The interplay between the amino group, the lactam functionality, and the substituted seven-membered ring in this compound suggests a rich and largely unexplored reactive landscape. The conformational flexibility of the seven-membered ring is known to influence stereoselectivity in reactions. nih.govscispace.com

Prospective Research Areas:

Functionalization of the Amino Group: The primary amine serves as a versatile handle for a wide array of chemical transformations, including acylation, alkylation, arylation, and sulfonylation. Exploring these reactions could lead to a diverse library of N-functionalized derivatives with unique properties.

Lactam Ring Transformations: Research could focus on selective reductions of the carbonyl group, ring-opening reactions to form functionalized amino acids, or ring-expansion/contraction to access novel heterocyclic systems. The high diastereoselectivity observed in reactions of other seven-membered ring enolates suggests that transformations at the alpha-carbon to the carbonyl could be highly stereocontrolled. nih.gov

Influence of Stereochemistry on Reactivity: A systematic study of how the relative stereochemistry of the amino and methyl groups affects the conformation and reactivity of the azepanone ring is crucial. This understanding could enable the rational design of specific transformations.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions initiated at either the amino group or the lactam moiety could provide rapid access to complex molecular architectures, which is a highly efficient strategy in modern organic synthesis. rsc.org

Integration into Novel Materials Science Applications (e.g., Polymer Precursors)

Lactams are fundamental monomers for the synthesis of polyamides, with ε-caprolactam being the precursor to Nylon-6. mdpi.comrwth-aachen.de The functional groups on this compound make it a promising candidate for creating "designer" polyamides with tailored properties.

Potential Applications and Research Directions:

Functional Polyamides: Anionic ring-opening polymerization (AROP) of this compound could produce a polyamide with pendant amino groups. nih.gov These groups could serve as sites for post-polymerization modification, allowing for the attachment of other molecules to tune properties like solubility, thermal stability, or biocompatibility.

Biodegradable Polymers: The presence of both amide and amine functionalities could influence the biodegradability of the resulting polymers, making them potential candidates for biomedical applications or environmentally friendly materials. nih.govrsc.org The synthesis of poly(amino esters) from similar precursors highlights the potential for creating degradable polymers. nih.gov

High-Performance Materials: The methyl group on the polymer backbone would likely disrupt chain packing, leading to a more amorphous polymer with potentially altered mechanical properties, such as lower crystallinity and a different glass transition temperature compared to Nylon-6. The amino group could introduce strong inter-chain hydrogen bonding, potentially enhancing thermal stability and stiffness.

Copolymers: Copolymerization with other lactams (like ε-caprolactam) or lactones could create materials with a spectrum of properties, blending the characteristics of different polymers. mdpi.com

Table 2: Projected Properties of Polyamide from this compound vs. Nylon-6

| Property | Nylon-6 (from ε-Caprolactam) | Hypothetical Poly(this compound) | Rationale for Difference |

| Functionality | None (unfunctionalized backbone) | Pendant primary amine groups | Direct result of the amino group on the monomer. |

| Crystallinity | Semi-crystalline | Likely lower, more amorphous | The methyl group disrupts the regular packing of polymer chains. |

| Hydrogen Bonding | Inter-chain amide H-bonds | Additional inter-chain H-bonds from amine groups | The presence of -NH2 groups allows for more hydrogen bonding sites. |

| Solubility | Soluble in strong acids (e.g., formic acid) | Potentially improved solubility in polar protic solvents | The polar amine groups may increase hydrophilicity. |

| Post-Polymerization Modification | Not readily possible | Readily achievable via the amine group | The reactive amine serves as a handle for further chemistry. |

High-Throughput Synthesis and Screening for Scaffold Potential

The 3-amino-azepan-2-one core is a "privileged scaffold" that can be decorated to create large libraries of compounds for biological screening. High-throughput screening (HTS) methodologies can accelerate the discovery of new bioactive molecules based on this core structure. nih.govunchainedlabs.com

Future Research Initiatives:

Combinatorial Library Synthesis: Develop a high-throughput synthesis platform to rapidly generate a diverse library of derivatives by reacting various building blocks with the amino group of the this compound scaffold. sigmaaldrich.com

Screening for Biological Activity: Screen the resulting compound library against a wide range of biological targets (e.g., enzymes, receptors) to identify potential hits for drug discovery programs in areas such as oncology, infectious diseases, or neuroscience. The lactam motif is a well-known pharmacophore. acs.org

Development of Structure-Activity Relationships (SAR): For any identified "hits," the library of related compounds would provide an immediate foundation for developing SAR. This data is critical for optimizing the potency and selectivity of lead compounds.

Fragment-Based Discovery: The core scaffold itself could be used in fragment-based screening approaches, where its binding to a biological target is first identified, and then the scaffold is elaborated to create more potent molecules.

Table 3: Hypothetical High-Throughput Screening Workflow

| Step | Description | Technology/Method | Objective |

| 1. Library Generation | Parallel synthesis of derivatives from the this compound scaffold using a diverse set of reactants (e.g., acyl chlorides, sulfonyl chlorides, aldehydes). | Automated liquid handlers, multi-well reaction blocks. youtube.com | Create a library of hundreds to thousands of unique compounds. |

| 2. Assay Plate Preparation | Dispensing of library compounds into microtiter plates. | Robotic arms, acoustic dispensing. | Prepare plates for biological screening. |

| 3. Biological Screening | Incubation of library compounds with the biological target (e.g., enzyme, cell line) and measurement of activity. | Plate readers (fluorescence, luminescence, absorbance), high-content imaging. youtube.com | Identify "hit" compounds that modulate the target's activity. |

| 4. Data Analysis | Analysis of screening data to identify potent and selective compounds and eliminate false positives. nih.gov | Specialized software, statistical analysis. | Prioritize hits for further validation and SAR studies. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.